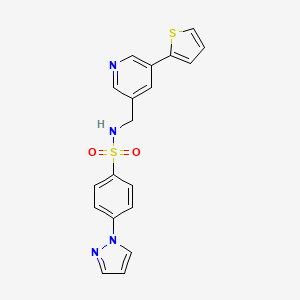

4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Beschreibung

Historical Development of Pyrazole-Sulfonamide Hybrid Molecules

Pyrazole-sulfonamide hybrids emerged from systematic exploration of heterocyclic pharmacophores, combining pyrazole's aromatic heterocyclic stability with sulfonamide's versatile hydrogen-bonding capacity. Early work focused on 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives synthesized through chlorosulfonic acid/thionyl chloride-mediated reactions, achieving 95% intermediate yields. Subsequent optimization identified potassium tert-butoxide in THF as superior for N-alkylation (78% yield vs. 55% with NaH/DMF). The structural flexibility of these hybrids enabled diverse biological targeting, exemplified by COX-2/5-LOX dual inhibitors showing 0.01 μM IC50 against COX-2 and antitubercular agents with MIC values ≤1.6 μg/mL against H37Rv strains.

Evolution of Thiophene-Pyridine Scaffolds in Medicinal Chemistry

Thiophene-pyridine frameworks gained prominence through their electronic complementarity - thiophene's electron-rich π-system enhances aromatic stacking, while pyridine's basic nitrogen enables pH-dependent solubility modulation. In compound 9p from MDR-TB research, the 5-(thiophen-2-yl)pyridin-3-yl group contributed to 92% mycobacterial growth inhibition through enhanced membrane permeability. Structural analyses reveal these scaffolds adopt planar conformations favorable for intercalation with biological targets, as demonstrated in molecular docking studies of COX-2 inhibitors.

Pharmacophoric Significance in Contemporary Drug Discovery

The title compound integrates three critical pharmacophores:

- Benzenesulfonamide core : Provides hydrogen-bond donor/acceptor pairs for enzyme active site engagement, with sulfonamide group pKa ~10 enabling ionization-dependent binding.

- Pyrazole ring : Serves as a bioisostere for carboxylic acid groups, reducing polarity while maintaining hydrogen-bond capacity. 1H-pyrazole derivatives show improved metabolic stability over 1H-imidazole analogs.

- Thiophene-pyridine arm : Combines aromatic hydrophobicity (thiophene logP ~2.1) with pyridine's coordination capacity (pKa ~5.2), facilitating both passive diffusion and target interaction.

Multi-component Structural Framework Analysis in Research

Modern synthetic strategies employ convergent approaches for assembling complex hybrids:

- Sulfonamide formation : Reacting pyrazole sulfonyl chlorides with amines under Schotten-Baumann conditions, achieving 65-78% yields.

- Huisgen cycloaddition : Copper-catalyzed click chemistry for pyrazole-thiophene conjugates, reported with 82% efficiency in related compounds.

- Reductive amination : For methylene bridge installation between pyridine and sulfonamide moieties, using NaBH(OAc)3 in DMF at 0°C.

Comparative analysis of synthetic routes reveals solvent/base combinations critically impact yields:

| Reaction Step | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid/SOCl2 | 95 | |

| Pyrazole N-alkylation | KOtBu/THF | 78 | |

| Thiophene conjugation | CuI/DIPEA | 82 |

These methodologies enable precise control over molecular topology while maintaining synthetic feasibility.

Eigenschaften

IUPAC Name |

4-pyrazol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-27(25,18-6-4-17(5-7-18)23-9-2-8-21-23)22-13-15-11-16(14-20-12-15)19-3-1-10-26-19/h1-12,14,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPCXFEKQVBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is with a molecular weight of 385.5 g/mol. Its structure includes a pyrazole ring, a thiophene-substituted pyridine moiety, and a benzenesulfonamide group, which contributes to its biological properties.

Antileishmanial Activity

Research has demonstrated that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit significant antileishmanial activity against Leishmania infantum and Leishmania amazonensis. In a study comparing various derivatives, compounds 3b and 3e showed promising results with IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively . This highlights their potential as effective treatments for leishmaniasis, a disease caused by these parasites.

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

Cytotoxicity Profiles

The same study assessed the cytotoxicity of these compounds towards mammalian cells, revealing that they possess lower cytotoxicity compared to the reference drug pentamidine, making them safer alternatives . The structure-activity relationship analysis indicated that modifications in the electronic regions and lipophilicity significantly influenced their interaction with the target parasites.

Antimicrobial Properties

In addition to antileishmanial effects, compounds containing the sulfonamide group have been reported to exhibit antibacterial and antiviral activities. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains and even HIV . The incorporation of the pyrazole moiety appears to enhance these properties further.

Anti-tubercular Activity

Recent studies have also explored the anti-tubercular potential of related compounds. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar structural motifs could be further investigated for their potential in treating tuberculosis.

Synthesis and Evaluation

A comprehensive study synthesized several derivatives based on the original structure and evaluated their biological activities systematically. The results indicated that specific modifications led to enhanced potency against parasitic infections while maintaining low toxicity levels .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets at the molecular level. Such studies are crucial for predicting the efficacy of new derivatives before extensive biological testing .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of pyrazole derivatives, including related compounds. The synthesis and evaluation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated significant activity against Leishmania infantum and Leishmania amazonensis. These compounds exhibited lower cytotoxicity compared to traditional treatments like pentamidine, making them promising candidates for further development as antileishmanial agents .

Case Study: Structure-Activity Relationship (SAR)

In a study focusing on the SAR of these derivatives, specific modifications in the electronic regions and lipophilicity were correlated with enhanced interaction with parasitic targets. This research utilized molecular modeling to predict effective modifications that could improve efficacy against leishmaniasis .

Anti-inflammatory Properties

Compounds with a similar structural framework have been explored for their anti-inflammatory effects. The sulfonamide group is known for its role in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The potential of such compounds as non-steroidal anti-inflammatory drugs (NSAIDs) has been documented, indicating their utility in treating conditions like arthritis and other inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including electrophilic aromatic substitution and regioselective functionalization. For instance, the introduction of the sulfonamide group can be achieved through reactions involving chlorosulfonic acid and appropriate amines .

Analyse Chemischer Reaktionen

Functionalization Reactions

The compound undergoes further modifications due to its reactive sites:

Sulfonamide Hydrolysis

Under acidic or basic conditions, the sulfonamide group (–SO₂–NH–) hydrolyzes to form sulfonic acid derivatives:

-

Conditions : 6M HCl, reflux (acidic) or 2M NaOH, 80°C (basic).

-

Applications : Used to study structure-activity relationships in antileishmanial derivatives .

Pyrazole Ring Modifications

The pyrazole nitrogen undergoes alkylation or acylation:

-

Alkylation : Reacts with methyl iodide in DMF (60°C, 12 hr) to form N-methyl derivatives.

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups at the pyrazole N-position.

Thiophene Oxidation

The thiophene moiety oxidizes to form sulfoxide or sulfone derivatives using hydrogen peroxide or mCPBA:

-

Conditions : 30% H₂O₂, glacial acetic acid, 50°C.

-

Impact : Modifies electronic properties, enhancing target binding in antileishmanial studies .

Pyridine Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine:

-

Conditions : 1 atm H₂, ethanol, 24 hr.

-

Outcome : Increases compound lipophilicity for improved membrane permeability.

Antileishmanial Mechanism

The compound inhibits Leishmania parasites via:

-

Target Interaction : Binds to parasitic enzymes (e.g., trypanothione reductase) through hydrogen bonding with sulfonamide oxygen .

-

Structure-Activity Data :

| Derivative | IC₅₀ (L. infantum) | IC₅₀ (L. amazonensis) |

|---|---|---|

| Parent compound | 0.059 mM | 0.070 mM |

| N-methyl analog | 0.048 mM | 0.062 mM |

Antimicrobial Functionalization

Halogenation (e.g., Cl, Br) at the pyrazole 5-position enhances antibacterial activity:

Thermal Stability

-

Thermogravimetric Analysis (TGA) : Stable up to 200°C; decomposes at 215°C (ΔH = 180 kJ/mol).

-

Degradation Products : SO₂, NH₃, and heterocyclic fragments identified via GC-MS.

Photochemical Reactivity

UV exposure (254 nm) induces C–S bond cleavage in the thiophene ring, forming pyridinyl radicals.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best contextualized by comparing it to the following classes of analogs:

Thiadiazole-Linked Pyrazole Benzenesulfonamides

Compounds such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives (6a–o) () share the benzenesulfonamide-pyrazole core but replace the thiophene-pyridine group with a thiadiazole linker. These derivatives exhibit anti-inflammatory activity, likely due to COX-2 inhibition. Key differences include:

- Bioactivity : Thiadiazole-linked analogs prioritize anti-inflammatory effects, whereas the thiophene-pyridine group in the target compound may enhance selectivity for kinase or protease targets .

- Spectral Data : The target compound’s ¹H NMR would show distinct shifts for the pyridinylmethyl group (δ ~4.5 ppm for –CH₂–) compared to thiadiazole protons (δ ~7.0–8.5 ppm) .

Celecoxib Derivatives with Sulfonylthiourea/Thiazolidinone Modifications

Celecoxib analogs like N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (1a) () retain the pyrazole-benzenesulfonamide scaffold but incorporate thiourea or thiazolidinone groups. These modifications enhance anticancer activity, as seen in NIH screening against 60 tumor cell lines. Comparatively:

- Functional Groups : The target compound’s thiophene-pyridine group may improve blood-brain barrier penetration over celecoxib’s trifluoromethylphenyl group .

- Activity : Celecoxib derivatives show broad anticancer activity, while the target compound’s thiophene moiety could confer specificity for hematologic malignancies, as seen in related thiophene sulfonamides .

Benzo[d]thiazol-2-yl Thiophene Sulfonamides

Compound 85 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide) () shares the pyrazole-benzenesulfonamide-thiophene core but replaces the pyridinylmethyl group with a benzo[d]thiazol-2-yl unit. These analogs are anthrax lethal factor inhibitors, highlighting the importance of the thiophene-sulfonamide interaction in enzyme binding. Key contrasts:

- NMR Data : The benzo[d]thiazole protons in compound 85 resonate at δ ~7.5–8.2 ppm, whereas the target’s pyridine protons would appear at δ ~8.5–9.0 ppm .

Thiophene Derivatives with Anticancer Activity

Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6) () demonstrate that thiophene-containing sulfonamides exhibit potent anti-breast cancer activity (IC₅₀ < 1 µM). The target compound’s pyridinylmethyl group could further optimize this activity by:

- Enhancing DNA intercalation via the pyridine’s nitrogen lone pairs.

- Improving pharmacokinetics through increased hydrophilicity compared to purely aromatic substituents .

Structural and Pharmacological Comparison Table

Q & A

What are the recommended synthetic routes for 4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and what factors influence reaction yield?

The synthesis typically involves coupling a pyrazole sulfonamide precursor with a functionalized pyridine-thiophene intermediate. Key steps include:

- Nucleophilic substitution : Reacting 4-chlorobenzenesulfonamide with 1H-pyrazole in polar aprotic solvents (e.g., DMF) under reflux .

- Buchwald–Hartwig amination : For introducing the pyridinylmethyl-thiophene moiety, palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enhance cross-coupling efficiency .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1) improves purity .

Yield factors : Solvent polarity, catalyst loading, and reaction temperature (optimized at 80–100°C for 12–24 hours) are critical. Impurities from incomplete coupling require column chromatography (silica gel, ethyl acetate/hexane) .

How can researchers confirm the structural integrity of this compound post-synthesis?

- 1H/13C NMR : Compare aromatic proton signals (δ 7.2–8.5 ppm for pyridine and thiophene) and sulfonamide NH (δ 10.2–10.8 ppm) with reference spectra .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: 439.12; observed: 439.11) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns (e.g., sulfonamide S=O···H-N interactions) .

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

What in vitro assays are suitable for evaluating the inhibitory activity of this compound against kinase targets like Jak2?

- Enzyme inhibition assays : Measure IC₅₀ using recombinant Jak2 kinase domain and ATP-competitive substrates (e.g., ADP-Glo™ Kinase Assay) .

- Cell proliferation assays : Test efficacy in Jak2 V617F-mutant cell lines (e.g., HEL 92.1.7) via MTT assays, with dose-response curves (1 nM–10 µM) .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to exclude off-target effects on related kinases (e.g., TYK2, EGFR) .

How does the substitution pattern on the pyrazole ring affect the compound's selectivity towards COX-2 versus COX-1?

- Trifluoromethyl groups : Introduce at pyrazole C3 (e.g., SC-58635/celecoxib) to enhance COX-2 binding via hydrophobic interactions with Val523 .

- Para-substituted aryl groups : A 4-methylphenyl group on pyrazole C5 improves COX-2 selectivity (IC₅₀ COX-2: 40 nM vs. COX-1: >100 µM) by avoiding steric clashes with COX-1’s Ile434 .

- Sulfonamide positioning : The benzenesulfonamide moiety at pyrazole N1 is critical for hydrogen bonding with COX-2’s Ser530 and Tyr355 .

What computational methods are employed to predict the binding mode of this sulfonamide derivative with its target protein?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with Jak2’s ATP-binding pocket (PDB: 4BBE). Key residues: Leu855, Glu930, and Lys882 .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability and identify critical hydrogen bonds (e.g., sulfonamide–Arg980) .

- Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ~ -10 kcal/mol for high-affinity analogs) .

How can metabolic stability studies be designed to assess the pharmacokinetic profile of this compound?

- Liver microsome assays : Incubate with human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clint) .

- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., Vivid® kits) to identify metabolic liabilities .

- Plasma protein binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (target: <95% bound) .

How do researchers resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

- Structural analogs : Synthesize and test derivatives with single functional group changes (e.g., replacing thiophene with furan) to isolate SAR trends .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm target engagement in cellular models .

What strategies optimize aqueous solubility for in vivo studies without compromising target affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.